N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3,4-dimethylaniline with ethyl 3-oxobutanoate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the introduction of the carboxamide group. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.
Major Products Formed
Oxidation: Formation of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In receptor modulation, it can either activate or inhibit receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxylic acid
- N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-amine
- N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carboxamide group
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-ethylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-17-8-7-13(16-17)14(18)15-12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRILOTQMRQWMOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193201 | |
Record name | 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515846-49-8 | |
Record name | 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-1-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515846-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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